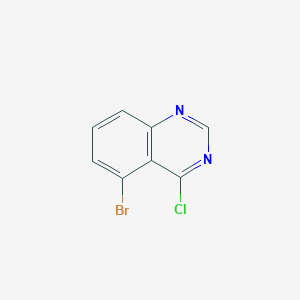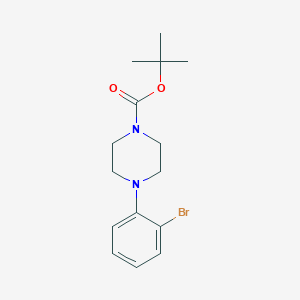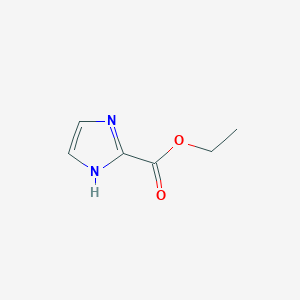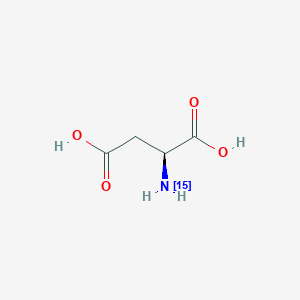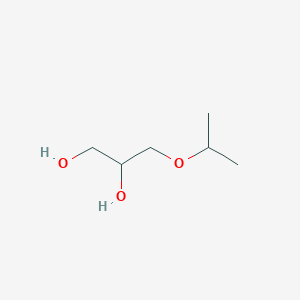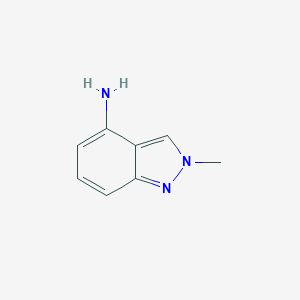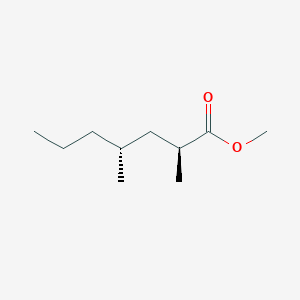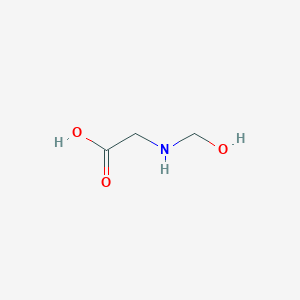
n-(Hydroxymethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hydroxymethyl)glycine, also known as sarcosine, is a naturally occurring amino acid derivative. It is found in various foods such as turkey, legumes, and vegetables. In recent years, sarcosine has gained attention for its potential use in scientific research due to its unique properties and effects.
Wirkmechanismus
Sarcosine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to the glycine site on the receptor and enhances the activity of glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This results in increased neural plasticity and improved cognitive function.
Biochemische Und Physiologische Effekte
Sarcosine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. Sarcosine has also been shown to improve mitochondrial function and reduce oxidative stress. Additionally, n-(Hydroxymethyl)glycine has been shown to improve cognitive function and reduce symptoms of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Sarcosine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, n-(Hydroxymethyl)glycine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a short half-life in the body, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on n-(Hydroxymethyl)glycine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, n-(Hydroxymethyl)glycine may have potential use in the treatment of cancer. Further research is needed to fully understand the mechanisms of action of n-(Hydroxymethyl)glycine and its potential therapeutic uses.
Synthesemethoden
Sarcosine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction between chloroacetic acid and sodium glycinate. Enzymatic synthesis involves the use of glycine oxidase to catalyze the conversion of glycine to n-(Hydroxymethyl)glycine. Microbial synthesis involves the use of bacteria to produce n-(Hydroxymethyl)glycine from glycine.
Wissenschaftliche Forschungsanwendungen
Sarcosine has been studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Sarcosine has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and promote apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
15874-34-7 |
|---|---|
Produktname |
n-(Hydroxymethyl)glycine |
Molekularformel |
C3H7NO3 |
Molekulargewicht |
105.09 g/mol |
IUPAC-Name |
2-(hydroxymethylamino)acetic acid |
InChI |
InChI=1S/C3H7NO3/c5-2-4-1-3(6)7/h4-5H,1-2H2,(H,6,7) |
InChI-Schlüssel |
WBTIFBJEYFLFFW-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NCO |
Kanonische SMILES |
C(C(=O)O)NCO |
Andere CAS-Nummern |
15874-34-7 |
Synonyme |
monomethylolglycine sodium hydroxymethylglycinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



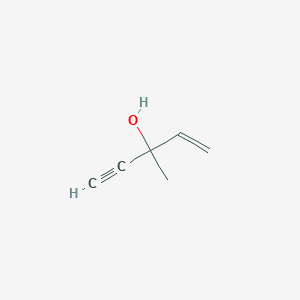
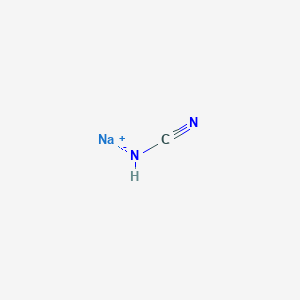
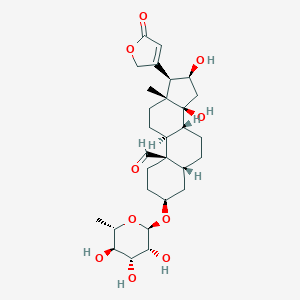
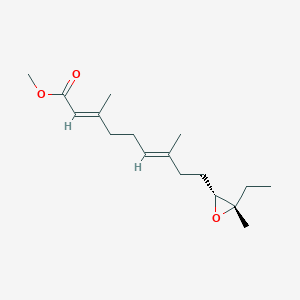
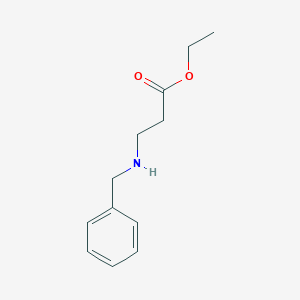
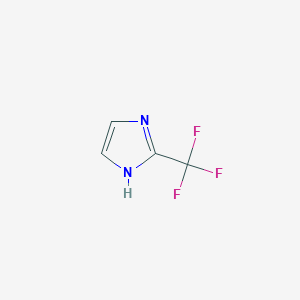
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
